Azido-PEG9-acid is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a carboxylic acid group. The presence of these functional groups enhances its utility in bioconjugation and drug delivery applications. The PEG segment provides hydrophilicity, improving the solubility of the compound in aqueous environments, while the azide group enables participation in click chemistry reactions, facilitating the formation of stable linkages with alkyne-containing molecules.
Azido-PEG9-acid is classified as a poly(ethylene glycol) derivative, specifically an azido-functionalized PEG compound. It is synthesized for use in various scientific and pharmaceutical applications, particularly in the fields of drug development and molecular biology. The compound's structure allows it to serve as a linker in antibody-drug conjugates and other bioconjugates.
The synthesis of Azido-PEG9-acid typically involves several steps:
The synthesis process often utilizes mild conditions to maintain the integrity of the PEG backbone while ensuring high yields of the desired product. Techniques such as nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and confirm product identity .
Azido-PEG9-acid has a molecular formula of and a molecular weight of approximately 482.57 g/mol. The structure consists of:
This structural arrangement enhances its solubility and reactivity, making it suitable for various applications in bioconjugation .
Azido-PEG9-acid participates in several key chemical reactions:
These reactions are fundamental to its application in drug delivery systems and other bioconjugation strategies .
The mechanism of action for Azido-PEG9-acid primarily revolves around its ability to facilitate targeted drug delivery through bioconjugation:
This mechanism highlights its significance in developing advanced therapeutic agents .
Azido-PEG9-acid has diverse applications across several fields:
The unique combination of functionalities provided by Azido-PEG9-acid positions it as a valuable tool in both research and therapeutic contexts .
Azido-PEG9-acid has the molecular formula C₂₁H₄₁N₃O₁₁ and a precise molecular weight of 511.56 g/mol. This monodisperse structure contains exactly nine repeating ethylene oxide units (–CH₂–CH₂–O–), distinguishing it from polydisperse PEG polymers with variable chain lengths. The defined molecular weight ensures reproducible pharmacokinetic behavior in bioconjugates, as each ethylene glycol unit contributes ~44 Da to the total mass. The terminal azide (–N₃) and carboxylic acid (–COOH) groups enable sequential, chemoselective reactions without cross-reactivity [2] [5] [10].
Table 1: Molecular Characteristics of Azido-PEG9-acid
Property | Value |
---|---|
CAS Number | 1670249-37-2 |
Molecular Formula | C₂₁H₄₁N₃O₁₁ |
Molecular Weight | 511.56 g/mol |
Purity Standards | ≥95% (Reagent Grade) |
Storage Conditions | -20°C, desiccated |
The compound’s bifunctionality enables orthogonal conjugation strategies:
The nonaethylene glycol (PEG9) spacer confers critical physicochemical properties:
PEG linkers have evolved through three generations of innovation:
Table 2: Evolution of PEG Linker Technology
Generation | Timeframe | Key Innovations | Example Therapeutics |
---|---|---|---|
First | 1970s–1990s | Polydisperse PEGs; random conjugation | Adagen® (PEG-adenosine deaminase) |
Second | 1990s–2000s | Monodisperse PEGs; site-specific conjugation | PEGASYS® (PEG-interferon α-2a) |
Third | 2010s–Present | Heterobifunctional PEGs; click chemistry | ADCETRIS® (brentuximab vedotin) |
Azido-PEG9-acid’s orthogonal reactivity supports complex molecular architectures:
Conjugation to Azido-PEG9-acid improves key drug properties:
The azide moiety enables in vivo click chemistry applications:
Table 3: Key Biomedical Applications of Azido-PEG9-acid
Application | Mechanism | Outcome |
---|---|---|
ADC Linkers | Covalent attachment of drugs to antibodies via amide/click chemistry | Enhanced drug solubility; reduced aggregation |
PROTAC Synthesis | Connection of E3 ligase ligands to target binders | Improved cellular permeability |
Surface Functionalization | Azide-mediated conjugation to DBCO-modified nanoparticles | Targeted drug delivery systems |
Hydrogel Crosslinking | Incorporation into PEG networks via azide-alkyne cycloaddition | Tunable drug release scaffolds |
The strategic design of Azido-PEG9-acid addresses historical limitations in bioconjugation, including poor solubility, immunogenicity, and lack of site specificity. As third-generation PEG linkers evolve, this compound exemplifies the shift toward modular, precision-tailored molecular bridges that empower next-generation biotherapeutics [3] [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7